N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methylphenyl)benzenesulfonamide
Overview
Description
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methylphenyl)benzenesulfonamide is a complex organic compound with a molecular formula of C29H28N2O3S. This compound features a carbazole moiety, a hydroxypropyl group, and a benzenesulfonamide structure, making it a molecule of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methylphenyl)benzenesulfonamide typically involves multiple steps:
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Formation of the Carbazole Intermediate: : The initial step often involves the synthesis of the carbazole intermediate. This can be achieved through the cyclization of 2-aminobiphenyl derivatives under acidic conditions.
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Attachment of the Hydroxypropyl Group: : The carbazole intermediate is then reacted with an epoxide, such as glycidol, to introduce the hydroxypropyl group. This reaction is typically carried out in the presence of a base like potassium carbonate to facilitate the opening of the epoxide ring.
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Sulfonamide Formation: : The final step involves the reaction of the hydroxypropyl-carbazole intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This step forms the sulfonamide linkage, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxypropyl group can undergo oxidation reactions to form corresponding ketones or aldehydes.
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Reduction: : The sulfonamide group can be reduced under specific conditions to form amines.
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Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes from the hydroxypropyl group.
Reduction: Formation of primary or secondary amines from the sulfonamide group.
Substitution: Introduction of nitro or halogen groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In organic chemistry, N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methylphenyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. The carbazole moiety is known for its biological activity, including anti-inflammatory and anticancer properties. Researchers explore its derivatives for potential therapeutic applications.
Industry
In the materials science industry, compounds containing carbazole units are studied for their electronic properties. They are used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to their ability to transport charge efficiently.
Mechanism of Action
The biological activity of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methylphenyl)benzenesulfonamide is primarily attributed to its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)methanesulfonamide
- N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide
Uniqueness
Compared to its analogs, N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methylphenyl)benzenesulfonamide is unique due to the presence of the 4-methylphenyl group, which can influence its electronic properties and biological activity. This structural variation can lead to differences in solubility, reactivity, and interaction with biological targets, making it a compound of particular interest in research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(4-methylphenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O3S/c1-21-15-17-22(18-16-21)30(34(32,33)24-9-3-2-4-10-24)20-23(31)19-29-27-13-7-5-11-25(27)26-12-6-8-14-28(26)29/h2-18,23,31H,19-20H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOJESBCSXQWGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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